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CAS No.: 47896-63-9

Cat. No.: B612746 Get Quote

Abstract & Scientific Rationale
While the canonical Renin-Angiotensin System (RAS) focuses heavily on the Angiotensin II

(Ang II)

AT1 receptor axis, and the counter-regulatory Angiotensin (1-7)

Mas receptor axis, the hexapeptide Angiotensin (1-6) [Ang (1-6)] represents a distinct metabolic
node.

Ang (1-6) (Sequence: Asp-Arg-Val-Tyr-Ile-His) is typically generated via the degradation of Ang

II or Ang (1-7) by carboxypeptidases (e.g., Carboxypeptidase A). Unlike Ang II, Ang (1-6)

exhibits significantly reduced pressor activity, often serving as a negative control in

hemodynamic studies or as a specific probe for non-canonical RAS pathways involving the

central nervous system (CNS) and renal metabolism.

Key Experimental Applications:

Metabolic Flux Analysis: Determining the rate of Ang II degradation in hypertensive models.

Receptor Specificity Controls: Distinguishing AT1/AT2/Mas mediated effects from non-

specific peptide effects.
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Central Nervous System (CNS) Signaling: Investigating potential cognitive effects distinct

from the Ang IV (AT4/IRAP) pathway.

Pharmacology & Signaling Pathway[1][2][3][4][5][6]
[7][8][9][10]
Understanding the enzymatic origin of Ang (1-6) is critical for experimental design. It is not a

primary effector like Ang II but a downstream metabolite.

The RAS Metabolic Cascade
Ang (1-6) is formed primarily through C-terminal cleavage. In rodent plasma and kidney

homogenates, the stability of Ang (1-6) is low, necessitating the use of specific protease

inhibitors during handling.
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Figure 1: Enzymatic cascade showing the formation of Ang (1-6) from Ang II and Ang (1-7).

Note the divergence from the Ang IV pathway.

Preparation & Handling Protocol
Critical Warning: Angiotensin peptides are highly susceptible to enzymatic degradation by

ubiquitous proteases (neprilysin, aminopeptidases) found on skin, glassware, and in plasma.

Reconstitution
Lyophilized Storage: Store peptide at -20°C or -80°C with desiccant.

Vehicle: Use sterile, endotoxin-free Phosphate Buffered Saline (PBS, pH 7.4).

Note: Avoid unbuffered saline if the solution will be stored for >24 hours, as pH drift can

accelerate degradation.

Solubility: Ang (1-6) is generally soluble in water/PBS up to 1 mg/mL.

Aliquot Strategy: Reconstitute a stock solution (e.g., 1 mM), aliquot into low-protein-binding

tubes (LoBind), and freeze at -80°C. Avoid freeze-thaw cycles.

Infusate Stability (For Chronic Pumps)
For use in osmotic minipumps (e.g., Alzet), the peptide must remain stable at body temperature

(37°C) for weeks.

Chelators: Add 1-5 mM EDTA to the vehicle to inhibit metalloproteases inside the pump

reservoir.

Validation: Incubate a test aliquot at 37°C for 7 days and analyze via HPLC to confirm >90%

integrity before implantation.

In Vivo Administration Protocols
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Protocol A: Acute Intravenous Administration
(Hemodynamics)
Objective: To assess immediate pressor/depressor effects or renal clearance in anesthetized

rats.

Subjects: Male Sprague-Dawley or Wistar Rats (250–300g).

Anesthesia: Induce with Inactin (Thiobutabarbital, 100 mg/kg IP) or Urethane (1.2 g/kg IP).

Why? These agents maintain stable autonomic reflexes better than Isoflurane for RAS

hemodynamic studies.

Surgical Prep:

Cannulate the Femoral Artery for blood pressure (MAP) monitoring.

Cannulate the Femoral Vein for peptide administration.

Tracheotomy is recommended to ensure patent airway.

Equilibration: Allow blood pressure to stabilize for 30–45 minutes post-surgery.

Dosing Strategy (Bolus):

Administer Ang (1-6) in increasing bolus doses.

Range: 10, 100, 1000 pmol/kg (in 50–100 µL volume).

Flush: Follow each bolus with 50 µL saline flush.

Interval: Wait 10 minutes between doses or until MAP returns to baseline.

Control: Administer equimolar Ang II (10–100 pmol/kg) at the end to validate vascular

responsiveness.
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Protocol B: Chronic Subcutaneous Infusion
(Metabolic/Renal)
Objective: To study long-term effects on renal remodeling or hypertension development.

Subjects: C57BL/6 Mice or SD Rats.

Pump Selection: Alzet Model 2002 (14 days) or 2004 (28 days).

Dose Calculation:

Target Dose: 400–800 ng/kg/min.

Rationale: Ang (1-6) has a high clearance rate; higher doses are required to maintain

steady-state plasma levels compared to Ang II.

Implantation:

Anesthetize with Isoflurane (2-3%).

Make a mid-scapular incision.[1]

Create a subcutaneous pocket using blunt dissection.

Insert pump (delivery portal first).

Close with wound clips.

Post-Op: Monitor body weight and hydration daily.

Data Analysis & Expected Results
When analyzing data, Ang (1-6) often serves as a comparator to Ang II.

Table 1: Comparative Hemodynamic Profile in Rodents
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Parameter Angiotensin II (1-8) Angiotensin (1-6)
Physiological
Context

MAP Response

(Acute)

Strong, rapid pressor

(+20-50 mmHg)

Negligible to Weak

Pressor (<5 mmHg)

Ang (1-6) has low

affinity for AT1R.

Renal Blood Flow
Significant reduction

(Vasoconstriction)
Minimal change

Used to prove AT1

specificity of Ang II.

Plasma Half-life < 1 minute < 30 seconds
Rapidly degraded by

aminopeptidases.

Cognitive Effect (ICV)
Variable (often

amnesic)

Potential

enhancement

(requires verification)

May interact with

AT4/IRAP

(controversial).

Troubleshooting Common Issues
Issue: No observed effect.

Cause: Peptide degradation in the syringe/pump.

Solution: Verify peptide purity via Mass Spec/HPLC. Ensure EDTA is present in chronic

infusions.

Issue: Unexpected Pressor Response.

Cause: Cross-contamination with Ang II or high-dose non-specific binding.

Solution: Pre-treat with Losartan (AT1 antagonist). If the effect persists, it is AT1-

independent. If blocked, it suggests AT1 cross-reactivity at high concentrations.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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